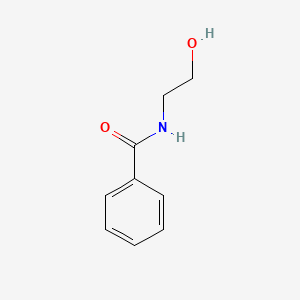

N-(2-Hydroxyethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSYUNLBFSOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341036 | |

| Record name | N-(2-Hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-21-3, 18838-10-3 | |

| Record name | Benzamide, N-(2-hydroxyethyl)-, L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of N-(2-Hydroxyethyl)benzamide (CAS 18838-10-3)

Topic: N-(2-Hydroxyethyl)benzamide Melting Point and Boiling Point Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Hydroxyethyl)benzamide (also known as N-benzoylethanolamine) is a key intermediate in the synthesis of heterocyclic compounds and a model substrate for studying amide-ester rearrangement kinetics.[1] Its physicochemical profile—specifically its melting point (MP) and boiling point (BP)—serves as a critical purity indicator in drug development workflows.[1]

This guide provides a definitive reference for the thermal properties of N-(2-Hydroxyethyl)benzamide, grounded in thermodynamic principles and validated experimental protocols. It addresses the common confusion with its structural isomers (e.g., O-benzoylethanolamine) and outlines the mechanistic causality behind its phase transitions.[1]

Physicochemical Profile

Core Thermal Data

The following values represent the authoritative range for pure N-(2-Hydroxyethyl)benzamide (C

| Property | Value / Range | Condition | Method Validation |

| Melting Point (MP) | 52 – 55 °C | Atmospheric Pressure | Capillary Method (Heating rate 1°C/min) |

| Boiling Point (BP) | 185 – 187 °C | 1 Torr (Vacuum) | Vacuum Distillation / DSC Extrapolation |

| Physical State | White Crystalline Solid | 20 °C | Visual Inspection |

| Molecular Weight | 165.19 g/mol | - | Calculated |

| CAS Number | 18838-10-3 | - | Registry Verification |

Critical Note: Do not confuse this compound with N-Benzylethanolamine (CAS 104-63-2), which is a liquid at room temperature, or O-Benzoylethanolamine (2-aminoethyl benzoate), which is an unstable salt precursor that rearranges into the title compound.

Thermodynamic Insight: The Hydrogen Bond Network

The melting point of 52–55 °C is relatively low for a primary benzamide (Benzamide MP: ~127 °C).[1] This depression is attributed to the interference of the hydroxyethyl group with the crystal lattice packing.[1]

-

Intramolecular Bonding: The terminal hydroxyl group (-OH) can form a 5-membered hydrogen-bonded ring with the amide carbonyl oxygen.[1] This intramolecular interaction competes with intermolecular lattice forces, lowering the energy required to disrupt the crystal structure (fusion).[1]

-

Intermolecular Bonding: In the liquid phase, the compound exhibits high viscosity and a high boiling point (>300 °C at 760 mmHg, extrapolated) due to extensive hydrogen bonding networks between the amide N-H and the hydroxyl O-H.

Mechanistic Synthesis & Impurity Profile[1]

Understanding the synthesis is essential for interpreting MP deviations.[1] The formation of N-(2-Hydroxyethyl)benzamide often involves an O-to-N acyl migration (The Raiford Rearrangement), which dictates the impurity profile.

The O-to-N Rearrangement Pathway

When 2-aminoethanol reacts with benzoyl chloride, the kinetic product is often the O-ester (amine salt). Under basic conditions, this rapidly rearranges to the thermodynamic N-amide product.[1] Incomplete rearrangement results in ionic impurities that broaden the melting point range.[1]

Figure 1: The O-to-N acyl migration pathway.[1] The presence of the Kinetic Product (O-ester) as an impurity will significantly depress the melting point.

Experimental Protocols (Self-Validating Systems)

Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range analysis. A range >2°C indicates the presence of solvent occlusion or O-ester impurities.[1]

Equipment:

-

Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).[1]

-

Glass capillaries (O.D. 1.5 mm).[1]

Protocol:

-

Sample Prep: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove hygroscopic water. Grind to a fine powder.

-

Loading: Fill capillary to a height of 3 mm. Compact by tapping.[1]

-

Ramp 1 (Fast): Heat at 10°C/min to 45°C.

-

Ramp 2 (Measurement): Reduce heat rate to 1.0°C/min .

-

Observation: Record

(first liquid drop) and -

Validation: The sample is considered pure if

and falls within 52–55°C.[1]

Boiling Point Determination (Siwoloboff Method)

Objective: Confirm identity for liquid samples or supercooled melts.

Protocol:

-

Setup: Place a small amount of sample in an ignition tube. Insert a fine capillary sealed at the upper end (open end down) into the liquid.

-

Bath: Attach the tube to a thermometer and immerse in a silicone oil bath.

-

Heating: Heat until a continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).[1]

-

Cooling: Stop heating. Record the temperature at the exact moment bubbling stops and liquid sucks back into the capillary. This is the Boiling Point .

Applications in Drug Development[1]

Solubility Enhancement

N-(2-Hydroxyethyl)benzamide contains both a lipophilic phenyl ring and a hydrophilic hydroxyethyl tail.[1] This amphiphilic nature makes it a valuable hydrotropic agent.[1]

-

Formulation: It is used to increase the aqueous solubility of poorly soluble APIs (BCS Class II) by disrupting water structure and lowering interfacial tension.[1]

Synthetic Intermediate

It serves as a precursor for oxazolines (via cyclodehydration), which are critical scaffolds in medicinal chemistry for bioisosteres of carboxylic acids.[1]

Figure 2: Strategic utility of N-(2-Hydroxyethyl)benzamide in pharmaceutical formulation and synthesis.

References

-

ChemicalBook. N-(2-Hydroxyethyl)benzamide Properties and Safety. Retrieved from

-

TCI Chemicals. Product Specification: N-(2-Hydroxyethyl)benzamide (H1930).[1][2] Retrieved from

-

ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine.[1] (Discusses the O-to-N rearrangement mechanism). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94109 (Related Bis-compound for structural comparison).[1] Retrieved from

-

PrepChem. Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide (Analogous synthesis protocol). Retrieved from

Sources

Abstract

N-(2-Hydroxyethyl)benzamide (CAS: 6289-38-9), also known as N-benzoylethanolamine, represents a fundamental structural motif in the class of N-acylethanolamines (NAEs). While often utilized as a versatile intermediate in organic synthesis, its structural homology to bioactive lipids such as anandamide (AEA) and palmitoylethanolamine (PEA) makes it a critical reference compound in endocannabinoid research. This guide provides a comprehensive technical analysis of N-(2-Hydroxyethyl)benzamide, detailing its physicochemical properties, validated synthesis protocols, structural relationships to cannabimimetic lipids, and analytical characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

N-(2-Hydroxyethyl)benzamide is an amide formed from the condensation of benzoic acid and ethanolamine. It serves as the simplest aromatic analog of the endogenous N-acylethanolamine signaling lipids.

Nomenclature and Synonyms

-

Common Synonyms: N-Benzoylethanolamine; Benzamide, N-(2-hydroxyethyl)-; N-Benzoyl-2-aminoethanol.

-

CAS Registry Number: 6289-38-9

-

Molecular Weight: 165.19 g/mol [3]

Physical Properties

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | 60–64 °C | Sharp melting point indicates high purity. |

| Solubility | Soluble in Ethanol, DMSO, DMF, Chloroform | Sparingly soluble in cold water; soluble in hot water. |

| LogP | ~0.64 | Moderate lipophilicity; membrane permeable. |

| pKa | ~14 (Alcohol OH), ~15 (Amide NH) | Neutral at physiological pH. |

Synthesis & Manufacturing

The synthesis of N-(2-Hydroxyethyl)benzamide is classically achieved via the Schotten-Baumann reaction or direct amidation. The protocol below prioritizes the Schotten-Baumann method for its high yield and operational simplicity in a research setting.

Reaction Mechanism

The nucleophilic nitrogen of ethanolamine attacks the electrophilic carbonyl carbon of benzoyl chloride. A base (typically NaOH or TEA) is required to neutralize the liberated HCl and drive the equilibrium forward.

Figure 1: Mechanistic pathway for the synthesis of N-(2-Hydroxyethyl)benzamide via acyl chloride substitution.

Validated Experimental Protocol (Schotten-Baumann Conditions)

Objective: Synthesis of 10 g of N-(2-Hydroxyethyl)benzamide.

Reagents:

-

Benzoyl chloride (1.0 eq)[5]

-

Ethanolamine (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or 10% NaOH solution

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve Ethanolamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes O-acylation side products.

-

Addition: Add Benzoyl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

-

Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

-

Wash with Brine (1 x 50 mL).

-

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) to yield white crystals.[3]

Related Compounds & Structure-Activity Relationship (SAR)

N-(2-Hydroxyethyl)benzamide belongs to the broader family of N-Acylethanolamines (NAEs) . These lipid mediators share a common ethanolamine head group but differ in the length and saturation of their acyl tails.[6] This structural variation dictates their biological target profile (CB receptors vs. PPARs).

The NAE Family Tree

-

Anandamide (AEA): Arachidonoyl tail (C20:4). High affinity for CB1/CB2 receptors.

-

Palmitoylethanolamine (PEA): Palmitoyl tail (C16:0). PPAR-α agonist; anti-inflammatory.[7]

-

Oleoylethanolamine (OEA): Oleoyl tail (C18:1). PPAR-α agonist; satiety regulation.[7]

-

N-Benzoylethanolamine: Benzoyl tail (Aromatic). Synthetic probe; generally lacks high affinity for CB receptors but interacts with metabolic enzymes (FAAH).

Figure 2: Structural classification of N-acylethanolamines showing the relationship between bioactive lipids and the benzoyl derivative.

Biological Significance

While N-(2-Hydroxyethyl)benzamide does not exhibit strong cannabimimetic activity due to the lack of a long hydrophobic chain required for the CB1 receptor binding pocket, it is relevant in Fatty Acid Amide Hydrolase (FAAH) studies.

-

Substrate Specificity: FAAH hydrolyzes NAEs into fatty acids and ethanolamine.[8] Short-chain and aromatic NAEs like the benzoyl derivative can serve as substrates or competitive inhibitors in enzymatic assays, aiding in the mapping of the FAAH catalytic site.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

-

δ 7.8–7.9 ppm (m, 2H): Aromatic protons (Ortho position relative to carbonyl).

-

δ 7.4–7.5 ppm (m, 3H): Aromatic protons (Meta/Para positions).

-

δ 6.5–6.7 ppm (br s, 1H): Amide NH (Broad, exchangeable).

-

δ 3.7–3.8 ppm (t, 2H): Methylene protons adjacent to Oxygen (-CH₂-OH).

-

δ 3.4–3.5 ppm (q, 2H): Methylene protons adjacent to Nitrogen (-NH-CH₂-).

-

δ 2.5–3.0 ppm (br s, 1H): Hydroxyl OH (Shift varies with concentration/solvent).

Infrared Spectroscopy (FT-IR)

-

3300–3400 cm⁻¹: O-H and N-H stretching (Broad).

-

1630–1650 cm⁻¹: C=O stretching (Amide I band).

-

1540–1550 cm⁻¹: N-H bending (Amide II band).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22539, N-(2-Hydroxyethyl)benzamide. Retrieved from [Link]

-

Tsuboi, K., Uyama, T., Okamoto, Y., & Ueda, N. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism.[7][9] Inflammation and Regeneration. Retrieved from [Link][4][5][10][11]

-

Wikipedia Contributors. N-Acylethanolamine and the Endocannabinoid System. Retrieved from [Link][6][12]

Sources

- 1. N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]

- 3. N-(2-Hydroxyethyl)benzamide | 16405-21-3 | Benchchem [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. N,N'-Bis(2-hydroxyethyl)oxamide(1871-89-2) 1H NMR [m.chemicalbook.com]

- 12. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

A Comprehensive Safety and Handling Guide for N-(2-Hydroxyethyl)benzamide

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of N-(2-Hydroxyethyl)benzamide (CAS No. 18838-10-3). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data from Safety Data Sheets (SDS) and chemical databases to ensure safe laboratory practices and risk mitigation.

Chemical Identification and Core Properties

N-(2-Hydroxyethyl)benzamide is a derivative of benzoic acid, appearing as a solid at room temperature.[1] Its primary identification and key physical properties are summarized below. Understanding these characteristics is the foundational step in a robust risk assessment, dictating storage, handling, and emergency response procedures.

| Identifier | Value | Source(s) |

| Chemical Name | N-(2-Hydroxyethyl)benzamide | [2] |

| Synonyms | N-Benzoyl-2-aminoethanol, N-Benzoylethanolamine | [1] |

| CAS Number | 18838-10-3 | [1][2] |

| Molecular Formula | C9H11NO2 | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][3][4] |

| Appearance | White to pale yellow/beige solid/powder/crystal | [1][3] |

| Melting Point | 52 - 60 °C | [1][3] |

| Boiling Point | 185 - 187 °C @ 1 Torr | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Hazard Identification and GHS Classification

N-(2-Hydroxyethyl)benzamide is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation. The causality for these classifications lies in the chemical's reactivity with biological tissues upon contact, ingestion, or inhalation.

GHS Hazard Statements: [3][4][5]

The workflow for assessing and managing these hazards is critical for laboratory safety.

Caption: Risk Assessment Workflow for N-(2-Hydroxyethyl)benzamide

Exposure Control and Personal Protection

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation: All handling of solid N-(2-Hydroxyethyl)benzamide that may generate dust, and any work with its solutions, must be conducted in a well-ventilated area. A chemical fume hood is required to control airborne concentrations.[5]

-

Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone procedures.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

-

Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron may be worn.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved particulate respirator is necessary.

Safe Handling, Storage, and Stability

Handling Protocols:

-

Preparation: Before handling, ensure all necessary PPE is donned and engineering controls (fume hood) are operational.

-

Dispensing: Avoid generating dust when weighing or transferring the solid material. Use a spatula and weigh on a tared container inside the fume hood.

-

Inert Atmosphere: The compound is noted to be air-sensitive.[1] For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

The recommended storage temperature is below 15°C in a dark place.[1] Some suppliers recommend storage at -20°C under an inert atmosphere.[3]

-

Store away from incompatible materials.

Stability and Reactivity:

-

Chemical Stability: The compound is stable under recommended storage conditions.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. All laboratory personnel must be trained in these procedures.

Emergency First-Aid Protocol:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Action: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][7] If present, remove contact lenses after the initial flushing.[6][7]

-

Causality: Water irrigation dilutes and flushes away the irritant, preventing or minimizing damage to the cornea and other eye tissues.

-

Follow-up: If eye irritation persists, seek immediate medical attention.[6]

-

-

Ingestion:

-

Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6][7]

-

Causality: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Rinsing the mouth helps to remove residual material.

-

Follow-up: Call a poison center or physician immediately if the person feels unwell.[6][7]

-

Accidental Release Measures (Spill Protocol):

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained).

-

Control: Prevent further leakage or spillage if it is safe to do so. Avoid generating dust.

-

Absorb: For small spills, carefully sweep up the solid material, avoiding dust creation. Place into a suitable, labeled container for chemical waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), collecting all cleanup materials for disposal as hazardous waste.

-

Ventilate: Allow the area to ventilate before resuming work.

Toxicological and Ecological Profile

-

Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] For the related compound N,N-Diethylbenzamide, the oral LD50 in rats is 2 g/kg.[6] This information should be used for context only and does not replace specific data for the target compound.

-

Skin and Eye Irritation: Classified as causing skin irritation and serious eye irritation.[3][4][5] This is a primary risk during handling.

-

Respiratory Irritation: May cause respiratory irritation, necessitating the use of proper ventilation and/or respiratory protection.[3][5]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data was available to classify the compound in these hazard categories.

-

Ecological Information: There is no specific data available regarding the ecotoxicity of N-(2-Hydroxyethyl)benzamide. As a standard precaution, prevent the release of this chemical into the environment, drains, or watercourses.

References

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzamide, N,N-bis(2-hydroxyethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,2-Dichloro-1-hydroxyethyl)benzamide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-(2-Hydroxyethyl)hexadecanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-. Retrieved from [Link]

Sources

- 1. N-(2-Hydroxyethyl)benzamide | 18838-10-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. N-(2-hydroxyethyl)benzamide | LGC Standards [lgcstandards.com]

- 3. N-(2-Hydroxyethyl)benzamide | 18838-10-3 [amp.chemicalbook.com]

- 4. N-(2-Hydroxyethyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Unveiling the Bioactive Potential of N-(2-Hydroxyethyl)benzamide: A Technical Guide for Researchers

Introduction: The Benzamide Scaffold and the Promise of N-(2-Hydroxyethyl)benzamide

The benzamide structural motif is a cornerstone in medicinal chemistry, forming the backbone of a multitude of pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1] Within this versatile chemical family, N-(2-Hydroxyethyl)benzamide emerges as a molecule of significant interest. Its chemical simplicity, featuring a primary hydroxyl group, presents a tantalizing prospect for both direct biological interaction and as a foundational scaffold for the synthesis of more complex derivatives. This technical guide provides an in-depth exploration of the potential biological activities of N-(2-Hydroxyethyl)benzamide, drawing upon the established bioactivities of its close structural analogs. We will delve into the prospective anticancer, antimicrobial, and anticonvulsant properties, supported by detailed experimental protocols and an examination of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, fostering further investigation into the therapeutic potential of this intriguing molecule.

Physicochemical Properties of N-(2-Hydroxyethyl)benzamide

A thorough understanding of the physicochemical properties of N-(2-Hydroxyethyl)benzamide is fundamental to designing and interpreting biological assays. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| CAS Number | 18838-10-3 | [2] |

| Appearance | Solid | [3] |

| Storage Conditions | 2-8 °C | [2] |

Potential Anticancer Activity: Targeting Apoptotic Pathways

While direct cytotoxic data for N-(2-Hydroxyethyl)benzamide on cancer cell lines is not extensively documented in publicly available literature, a significant body of evidence for its derivatives points towards a promising potential for anticancer activity. The mechanism of action for some N-substituted benzamides has been shown to involve the induction of apoptosis through the intrinsic mitochondrial pathway.[4]

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on N-substituted benzamides have elucidated a p53-independent apoptotic mechanism.[4] This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9.[4] Activated caspase-9 then triggers a cascade of executioner caspases, ultimately leading to programmed cell death. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, highlighting the central role of the mitochondrial pathway.[4]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by N-substituted benzamides.

Caption: Potential synaptic targets for the anticonvulsant activity of N-(2-Hydroxyethyl)benzamide.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures. [5][6] Objective: To assess the ability of N-(2-Hydroxyethyl)benzamide to prevent the tonic hindlimb extension phase of MES-induced seizures in rodents.

Materials:

-

N-(2-Hydroxyethyl)benzamide

-

Male ICR-CD-1 mice or Sprague-Dawley rats

-

Vehicle (e.g., 0.9% saline)

-

Electroconvulsive shock generator with corneal electrodes

-

Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

Procedure:

-

Animal Preparation and Acclimation:

-

Compound Administration:

-

Prepare a solution of N-(2-Hydroxyethyl)benzamide in the chosen vehicle.

-

Administer the compound to the test animals (e.g., intraperitoneally or orally) at various doses. Include a vehicle control group. [7]

-

-

Maximal Electroshock Seizure Induction:

-

Endpoint Assessment:

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response. [5]

-

-

Data Analysis:

-

Determine the percentage of animals protected at each dose.

-

Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Summary of Anticonvulsant Activity for N-(2-hydroxyethyl) cinnamamide

The following data for N-(2-hydroxyethyl) cinnamamide, a close derivative, strongly supports the investigation of N-(2-Hydroxyethyl)benzamide as a potential anticonvulsant.

| Compound | Test | ED50 (mg/kg) | TD50 (mg/kg, Neurotoxicity) | Protective Index (PI = TD50/ED50) | Reference |

| N-(2-hydroxyethyl) cinnamamide | MES | 17.7 | 154.9 | 8.8 | [8] |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES | 17.0 | 211.1 | 12.4 | [8] |

Conclusion and Future Directions

N-(2-Hydroxyethyl)benzamide represents a molecule of considerable interest, with a structural framework that suggests a high potential for diverse biological activities. While direct experimental evidence for the parent compound is emerging, the substantial body of research on its derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anticonvulsant agent. The experimental protocols detailed in this guide offer a robust starting point for researchers to systematically evaluate these potential activities.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the IC50, MIC, and ED50 values of N-(2-Hydroxyethyl)benzamide itself.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by N-(2-Hydroxyethyl)benzamide to understand its precise mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of N-(2-Hydroxyethyl)benzamide derivatives to identify compounds with enhanced potency and selectivity.

By pursuing these avenues of research, the scientific community can fully unlock the therapeutic potential of N-(2-Hydroxyethyl)benzamide and its derivatives, potentially leading to the development of novel and effective treatments for a range of diseases.

References

-

National Center for Biotechnology Information. "Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database." PubChem, [Link]. Accessed 10 February 2026.

- Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 54(1), 5-3.

-

Pharmacology Discovery Services. "Seizure, Maximal Electroshock, Mouse." Eurofins, [Link]. Accessed 10 February 2026.

- Clinical and Laboratory Standards Institute. "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline." CLSI, M43-A, 2011.

-

Wrobel, D., et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." protocols.io, 2023, [Link].

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube, uploaded by Dr. Pramod Kumar, 3 September 2022, [Link].

-

Rakuno Gakuen University. "Antimicrobial susceptibility testing (Broth microdilution method)." WOAH - Asia, 2025, [Link].

- Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Liu, J., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(7), 3021-3026.

- Olofsson, M. H., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978.

- Ulukaya, E., et al. (2011). In vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. FABAD Journal of Pharmaceutical Sciences, 36(2), 69-73.

-

Horton, T. "MTT Cell Assay Protocol." Checkpoint lab/protocols/MTT, 1994, [Link].

-

National Center for Biotechnology Information. "N,N-Bis(2-hydroxyethyl)benzamide." PubChem, [Link]. Accessed 10 February 2026.

- Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 13(4), 33.

-

Epilepsy Society. "Mechanisms of action of antiepileptic drugs." Epilepsy Society, [Link]. Accessed 10 February 2026.

- Trif, M. L., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 3245.

-

ResearchGate. "Cytotoxicity of the target compounds 1-24 (IC50, μg/mL)." ResearchGate, [Link]. Accessed 10 February 2026.

- Abdykalykova, R. B., et al. (2025). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives.

-

ResearchGate. "Determination of IC50 values obtained from the cytotoxicity..." ResearchGate, [Link]. Accessed 10 February 2026.

- Jones, C. P., et al. (2011). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2117.

- Köles, L., Wirkner, K., & Illes, P. (2001). Modulation of ionotropic glutamate receptor channels. Neurochemical Research, 26(8-9), 925-932.

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231.

- Thati, B., et al. (2021). A glutamate concentration-biased allosteric modulator potentiates NMDA-induced ion influx in neurons. Pharmacological Research & Perspectives, 9(5), e00859.

- Masiulis, S., et al. (2019). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.

- Sari, D. P., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Borneo Journal of Pharmacy, 7(1), 1-8.

- Yu, H. Y., & Wu, S. N. (2022). Ion Channels as a Potential Target in Pharmaceutical Designs. International Journal of Molecular Sciences, 23(19), 11283.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Reactivity of N-(2-Hydroxyethyl)benzamide: A Technical Guide to its Core Reactions

Foreword: Unveiling the Potential of a Versatile Building Block

N-(2-Hydroxyethyl)benzamide, a seemingly unassuming molecule, possesses a rich and versatile chemical reactivity that makes it a valuable scaffold in medicinal chemistry, materials science, and organic synthesis. The presence of three key functional groups—a secondary amide, a primary alcohol, and an aromatic ring—provides multiple handles for chemical modification, allowing for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the fundamental reactions involving N-(2-Hydroxyethyl)benzamide, offering not just protocols, but a deeper understanding of the underlying chemical principles and experimental considerations essential for researchers, scientists, and professionals in drug development. Our focus is on providing practical, field-proven insights to empower the reader to confidently and effectively utilize this versatile building block in their own research endeavors.

Synthesis of N-(2-Hydroxyethyl)benzamide: Establishing the Foundation

A robust and reliable synthesis of the starting material is paramount for any subsequent chemical exploration. The most common and efficient method for preparing N-(2-Hydroxyethyl)benzamide is the acylation of ethanolamine with benzoyl chloride.

Synthetic Protocol: Acylation of Ethanolamine

This procedure details a standard laboratory-scale synthesis of N-(2-Hydroxyethyl)benzamide.

Experimental Protocol:

-

To a solution of ethanolamine (1.09 g, 17.8 mmol) in tetrahydrofuran (THF), benzoyl chloride (520 mg, 3.60 mmol) is added dropwise at 0°C under a nitrogen atmosphere.[1]

-

The reaction mixture is stirred for 10 minutes at 0°C.

-

The reaction is quenched by the addition of 1M hydrochloric acid (HCl).

-

The mixture is then diluted with ethyl acetate (EtOAc) and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization to yield N-(2-Hydroxyethyl)benzamide.

Causality Behind Experimental Choices:

-

Excess Ethanolamine: A significant excess of ethanolamine is used to ensure the complete consumption of the benzoyl chloride and to act as a base to neutralize the HCl generated during the reaction.

-

Low Temperature: The reaction is carried out at 0°C to control the exothermicity of the acylation and to minimize potential side reactions.

-

Aqueous Work-up: The acidic and basic washes are crucial for removing unreacted ethanolamine, its hydrochloride salt, and any remaining benzoyl chloride, ensuring the purity of the final product.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of N-(2-Hydroxyethyl)benzamide.

Reactions of the Hydroxyl Group: A Gateway to Functional Diversity

The primary alcohol moiety in N-(2-Hydroxyethyl)benzamide is a prime site for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification: Introducing Ester Functionality

The hydroxyl group can be readily esterified to introduce a wide range of functionalities. A classic and reliable method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification with Acetic Acid

-

Dissolve N-(2-Hydroxyethyl)benzamide (1.65 g, 10 mmol) in acetic acid (20 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-acetoxyethyl)benzamide.

Mechanistic Insights:

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Diagram of Fischer Esterification Mechanism:

Caption: Mechanism of Fischer Esterification.

Etherification: Building Ether Linkages

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[2][3] This reaction proceeds via an SN2 mechanism and is highly effective for primary alcohols like the one in N-(2-Hydroxyethyl)benzamide.

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry THF (30 mL) at 0°C, add a solution of N-(2-Hydroxyethyl)benzamide (1.65 g, 10 mmol) in dry THF (20 mL) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (1.70 g, 12 mmol) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford N-(2-methoxyethyl)benzamide.

Critical Considerations for Success:

-

Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, as water can react with the sodium hydride and the alkoxide intermediate. Therefore, the use of dry solvents and glassware is essential.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide.

-

Alkyl Halide Reactivity: Primary alkyl halides, such as methyl iodide, are ideal for this SN2 reaction, as they are unhindered and less prone to elimination side reactions.

Oxidation: Conversion to Aldehydes and Carboxylic Acids

The primary alcohol of N-(2-Hydroxyethyl)benzamide can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde requires milder oxidizing agents to prevent overoxidation to the carboxylic acid. An electrochemical approach offers a clean and efficient method.[4][5]

Experimental Protocol: Electrochemical Oxidation

-

In an undivided electrochemical cell equipped with a nickel foam anode and a platinum foil cathode, a solution of N-(2-Hydroxyethyl)benzamide (1 mmol) and N-hydroxyphthalimide (NHPI, 20 mol%) in acetonitrile is prepared.[4]

-

A constant current is applied, and the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield N-(2-oxoethyl)benzamide.

Rationale for this Approach:

-

Selectivity: This method demonstrates high selectivity for the formation of the aldehyde, minimizing the formation of the carboxylic acid byproduct.[4]

-

Mild Conditions: The reaction proceeds at room temperature without the need for harsh or toxic reagents.

Stronger oxidizing agents, such as the Jones reagent, will readily oxidize the primary alcohol to a carboxylic acid.[6][7]

Experimental Protocol: Jones Oxidation

-

Dissolve N-(2-Hydroxyethyl)benzamide (1.65 g, 10 mmol) in acetone (50 mL) and cool the solution in an ice bath.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring until the orange color of the reagent persists.

-

Stir the reaction for an additional 30 minutes at 0°C.

-

Quench the reaction by adding isopropanol until the green color of Cr(III) is observed.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-benzoyl-β-alanine.

Safety and Mechanistic Notes:

-

Caution: Jones reagent is highly corrosive and contains hexavalent chromium, a known carcinogen. Appropriate personal protective equipment should be worn, and the reaction should be performed in a well-ventilated fume hood.[7]

-

Mechanism: The reaction proceeds through the formation of a chromate ester, which then undergoes elimination to form the carbonyl compound. In the case of primary alcohols, the initially formed aldehyde is hydrated in the aqueous acidic medium and further oxidized to the carboxylic acid.[6]

Summary of Oxidation Reactions:

| Product | Reagents and Conditions | Key Advantages |

| N-(2-Oxoethyl)benzamide | Electrochemical oxidation with NHPI mediator | High selectivity, mild conditions[4] |

| N-Benzoyl-β-alanine | Jones reagent (CrO₃, H₂SO₄, acetone) | Strong and reliable oxidation to the acid[7] |

Intramolecular Cyclization: Formation of 2-Phenyl-2-oxazoline

One of the most synthetically useful reactions of N-(2-Hydroxyethyl)benzamide is its dehydrative cyclization to form 2-phenyl-2-oxazoline. This heterocyclic motif is prevalent in many biologically active molecules and serves as a valuable synthetic intermediate.

Dehydrative Cyclization Protocols

Several reagents can effect this transformation, with varying degrees of efficiency and functional group tolerance.

Protocol 1: Triflic Acid Promoted Cyclization

Triflic acid (TfOH) is a powerful catalyst for this dehydration, affording the oxazoline in high yield under relatively mild conditions.[8][9][10]

Experimental Protocol:

-

To a solution of N-(2-Hydroxyethyl)benzamide (1 mmol) in a suitable solvent (e.g., dichloromethane), add triflic acid (10 mol%).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain 2-phenyl-2-oxazoline.

Protocol 2: Boric Acid Catalyzed Cyclization

A solid inorganic salt of a boric acid can also serve as an effective catalyst for the cyclodehydration, offering a milder alternative.[11]

Experimental Protocol:

-

A mixture of N-(2-Hydroxyethyl)benzamide and a catalytic amount of a boric acid salt (e.g., sodium tetraborate) is heated, either neat or in a high-boiling solvent.[11]

-

The reaction is monitored for the removal of water.

-

Upon completion, the product is isolated by distillation or crystallization.

Mechanistic Pathway of Dehydrative Cyclization:

The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the five-membered oxazoline ring.

Diagram of Dehydrative Cyclization Mechanism:

Caption: Mechanism of acid-catalyzed dehydrative cyclization.

Characterization of Reaction Products

The successful synthesis and transformation of N-(2-Hydroxyethyl)benzamide and its derivatives must be confirmed through rigorous analytical characterization.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the products. Key diagnostic signals include the disappearance of the hydroxyl proton in esterification and etherification reactions, and the appearance of aldehyde or carboxylic acid protons in oxidation reactions.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The broad O-H stretch of the starting material will disappear upon successful reaction of the hydroxyl group. The formation of an ester will be indicated by a new C=O stretch, while an ether will show a characteristic C-O stretch.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the expected transformation.[12]

Conclusion and Future Outlook

N-(2-Hydroxyethyl)benzamide is a versatile and highly valuable building block in organic synthesis. The strategic manipulation of its hydroxyl and amide functionalities opens up a vast chemical space for the creation of novel compounds with potential applications in pharmaceuticals and materials science. The reactions detailed in this guide—esterification, etherification, oxidation, and cyclization—represent the core chemical transformations of this scaffold. A thorough understanding of these reactions, their mechanisms, and the practical considerations for their execution will empower researchers to fully exploit the synthetic potential of N-(2-Hydroxyethyl)benzamide. Future research will undoubtedly uncover new and innovative applications for this adaptable molecule, further solidifying its importance in the landscape of modern organic chemistry.

References

-

PrepChem. Synthesis of N,N-Diethylbenzamide. Available from: [Link]

-

Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Available from: [Link]

-

Chen, Y., et al. (2012). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed, 20(10), 5948-52. Available from: [Link]

-

Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 2-Hydroxy-benzamide derivatives synthesis. Available from: [Link]

-

PubChemLite. N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). Available from: [Link]

- Google Patents. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

-

ResearchGate. N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties. Available from: [Link]

-

National Center for Biotechnology Information. 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Available from: [Link]

-

PubChem. N,N-Bis(2-hydroxyethyl)benzamide. Available from: [Link]

- Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

-

ChemRxiv. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

-

ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Available from: [Link]

-

ScholarWorks. Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Available from: [Link]

-

ResearchGate. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link]

- Google Patents. US3312714A - Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides.

-

ResearchGate. Dehydrative cyclization of N-(β-hydroxyethyl)amides. Available from: [Link]

-

MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

-

ResearchGate. A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. Available from: [Link]

-

PrepChem. Synthesis of N-(hydroxymethyl)benzamide. Available from: [Link]

-

PubMed. Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. Available from: [Link]

Sources

- 1. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US3312714A - Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides - Google Patents [patents.google.com]

- 11. PubChemLite - N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3) [pubchemlite.lcsb.uni.lu]

- 12. N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-(2-Hydroxyethyl)benzamide

This Application Note provides a comprehensive analytical framework for the quantification of N-(2-Hydroxyethyl)benzamide (also known as N-Benzoylethanolamine).

Important Chemical Identity Note: The user-provided CAS 6289-96-9 is often associated with specific isomeric forms or salts in niche databases, whereas the standard CAS for N-Benzoylethanolamine is 18838-10-3 . This protocol focuses on the chemical structure N-(2-Hydroxyethyl)benzamide (C₉H₁₁NO₂), a common impurity in benzamide synthesis and a short-chain analogue of N-acylethanolamine lipids.

Introduction & Molecule Profile[1][2][3]

N-(2-Hydroxyethyl)benzamide is a polar, aromatic amide containing a primary hydroxyl group. Its dual functionality (amide + alcohol) presents specific chromatographic challenges, including peak tailing due to hydrogen bonding and potential hydrolysis under extreme pH conditions.

Chemical Profile

| Property | Specification |

| Chemical Name | N-(2-Hydroxyethyl)benzamide |

| Synonym | N-Benzoylethanolamine |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| LogP | ~0.6 (Moderately Polar) |

| pKa | ~14 (Amide proton), Neutral in physiological pH |

| Solubility | High in Methanol, DMSO, Acetonitrile; Moderate in Water |

Method Selection Guide

Select the appropriate methodology based on your sensitivity requirements and sample matrix.

Figure 1: Decision matrix for selecting the optimal analytical technique.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification for synthesis monitoring or drug product assay. Principle: Reversed-phase chromatography with UV detection targeting the benzoyl chromophore.

Chromatographic Conditions

-

System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm).

-

Why: The "end-capped" feature reduces silanol interactions with the amide/hydroxyl groups, preventing peak tailing.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV at 224 nm (Lambda max) and 254 nm (Reference).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold for polar impurities |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 5 | 95 | Wash |

| 17.0 | 95 | 5 | Re-equilibration |

Standard Preparation

-

Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 µg/mL.

-

Linearity Standards: Prepare 5, 10, 20, 50, and 100 µg/mL.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)

Objective: Quantification in plasma, serum, or trace impurity profiling (< 0.05%). Principle: Positive Electrospray Ionization (ESI+) utilizing the stability of the benzoyl cation fragment.

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

-

Precursor Ion: [M+H]⁺ = 166.1 m/z .

MRM Transitions (Multiple Reaction Monitoring)

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |

| Quantifier | 166.1 | 105.0 | 20 | Cleavage of amide bond; formation of Benzoyl cation (Ph-CO⁺). Highly specific. |

| Qualifier 1 | 166.1 | 148.1 | 15 | Loss of H₂O (Dehydration of alcohol tail). |

| Qualifier 2 | 166.1 | 77.0 | 35 | Phenyl ring fragment (from 105). |

LC Conditions (LC-MS Compatible)

-

Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 × 100 mm, 2.6 µm).

-

Why: Phenyl-hexyl phases offer superior pi-pi selectivity for the aromatic benzamide ring compared to standard C18, improving separation from matrix lipids.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (10% B to 90% B in 5 mins) for rapid throughput.

Sample Preparation Protocols

Proper sample cleanup is critical to prevent matrix effects (ion suppression) in LC-MS.

Figure 2: Protein Precipitation (PPT) workflow for biological matrices.

Protocol Steps (Plasma/Serum):

-

Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., N-Benzoyl-d5-ethanolamine).

-

Agitation: Vortex vigorously for 30 seconds.

-

Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Concentration: Transfer supernatant to a clean vial. Evaporate under Nitrogen if sensitivity enhancement is needed (concentrate 3x).

-

Reconstitution: Dissolve residue in initial mobile phase (95:5 Water:ACN).

Method Validation Parameters (ICH Q2)

To ensure regulatory compliance, validate the method using the following criteria:

| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |

| Specificity | No interference at Rt (Resolution > 2.0) | No signal in blank matrix at MRM |

| Linearity (r²) | > 0.999 | > 0.995 |

| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |

| Precision (RSD) | < 1.0% (System), < 2.0% (Method) | < 15.0% (Bioanalytical) |

| LOD / LOQ | S/N > 3 / S/N > 10 | S/N > 3 / S/N > 10 |

| Stability | Solution stable for 24h at RT | Freeze-thaw stability (3 cycles) |

Troubleshooting & Expert Insights

-

Peak Tailing: If observed in HPLC-UV, increase the buffer concentration (e.g., 20 mM Phosphate) or lower the pH to 2.0 to fully protonate any residual silanols, though the amide is neutral. Tailing is often due to the hydroxyl group interacting with the column bed.

-

Carryover: The benzamide moiety can adsorb to injector seals. Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

-

Hydrolysis Risk: Avoid storing samples in high pH (>9) diluents for extended periods, as the amide bond may hydrolyze to Benzoic Acid and Ethanolamine.

References

-

Chemical Identity & Structure: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 94109, N-(2-Hydroxyethyl)benzamide. Retrieved from [Link]

-

HPLC Methodology for Benzamides: Austin Publishing Group. (2017).[5] Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol. (Adapted for benzamide separation logic). Retrieved from [Link]

-

LC-MS/MS of N-Acylethanolamines: National Institutes of Health (NIH). (2024).[5][6] Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification. Retrieved from [Link]

-

Enzymatic & Analytical Context: National Institutes of Health (NIH). N-Acylethanolamines as Novel Alcohol Dehydrogenase 3 Substrates. (Discusses HPLC analysis of N-benzoylethanolamine). Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. agilent.com [agilent.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Quantitation and Purity Assessment of N-(2-Hydroxyethyl)benzamide

Abstract & Scope

This technical guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of N-(2-Hydroxyethyl)benzamide (also known as N-Benzoylethanolamine).[1] As a critical intermediate in the synthesis of pharmacological agents and a structural motif in various lipid-modulating drugs, the purity of HEB directly impacts downstream yield and safety profiles.

This protocol addresses the specific challenge of retaining and resolving this moderately polar amide (LogP ≈ 0.5–0.[1]9) from its polar precursors (ethanolamine) and non-polar starting materials (methyl benzoate/benzoyl chloride).[1]

Chemical Context & Impurity Profiling

To design a "self-validating" method, one must first understand the synthesis pathway and potential degradation routes.[1] The method is not just separating peaks; it is interrogating the chemistry.[1]

The Target Molecule[2][3]

-

Structure:

[1] -

Properties:

Synthesis-Derived Impurities

The standard synthesis involves the amidation of methyl benzoate or benzoyl chloride with ethanolamine.[1]

-

Impurity A (Ethanolamine): Highly polar, lacks strong UV chromophore.[1] Elutes in the void volume (

).[1] -

Impurity B (Benzoic Acid): Hydrolysis product.[1]

.[1] Retention is highly pH-dependent.[1] -

Impurity C (Methyl Benzoate): Unreacted starting material.[1] Non-polar (LogP ≈ 2.1).[1] Late eluting.[1]

-

Impurity D (O-Benzoyl Ester): Result of O-acylation side reaction.[1] Less polar than HEB.[1]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and origin of impurities, which dictates our separation strategy.

Caption: Synthesis pathway of HEB showing critical impurities. Red nodes indicate starting materials; Green is the target; Yellow are degradation/side products.

Method Development Strategy

Column Selection: The "Aqueous Stability" Factor

HEB is relatively hydrophilic.[1] Standard C18 columns with high carbon loads may suffer from "phase collapse" (dewetting) if we run 100% aqueous mobile phase to retain the polar ethanolamine.[1] However, since ethanolamine has poor UV absorbance, we focus on resolving HEB from Benzoic Acid and Methyl Benzoate.[1]

-

Recommendation: Use a C18 column compatible with 100% aqueous conditions (e.g., Polar-Embedded C18 or "Aq" series).[1] This allows us to start at very low organic composition (e.g., 3-5% B) to maximize retention of HEB without phase collapse.[1]

pH Control

Benzoic acid (Impurity B) is the critical separation pair.[1]

-

At neutral pH, Benzoic acid is ionized (Benzoate) and elutes near the void volume, potentially co-eluting with polar interferences.[1]

-

Decision: Buffer at pH 2.5 – 3.0 . This suppresses ionization of Benzoic acid (

), increasing its retention and resolving it from the HEB peak.[1]

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| HPLC System | Binary Gradient Pump, UV-Vis/PDA Detector | Gradient required for wide polarity range (Amide vs. Ester).[1] |

| Column | C18 (Polar-Endcapped), 4.6 x 150 mm, 3.5 µm or 5 µm | Balances resolution and backpressure.[1] Polar endcapping prevents dewetting.[1] |

| Wavelength | 254 nm (Primary), 210 nm (Secondary) | 254 nm is specific for the benzoyl ring; 210 nm detects non-aromatic impurities but has more noise.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Temperature | 30°C | Improves mass transfer and peak sharpness for amides.[1] |

| Injection Vol | 10 µL | Standard loop size; adjust based on concentration. |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (

).[1] -

Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1]

-

Note: Acetonitrile is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for aromatic amides.[1]

-

Gradient Program

This gradient is designed to retain the polar HEB early on, then ramp up to wash off the non-polar Methyl Benzoate.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial hold for polar retention.[1] |

| 2.0 | 95 | 5 | End of isocratic hold.[1] |

| 12.0 | 40 | 60 | Linear ramp to elute HEB and Benzoic Acid. |

| 15.0 | 10 | 90 | Wash step for Methyl Benzoate. |

| 18.0 | 10 | 90 | Hold wash.[1] |

| 18.1 | 95 | 5 | Return to initial conditions.[1] |

| 23.0 | 95 | 5 | Re-equilibration (Crucial).[1] |

Sample Preparation & System Suitability[1]

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of HEB Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

-

Working Standard (0.1 mg/mL): Dilute 1 mL of Stock to 10 mL with Mobile Phase A.

System Suitability Criteria (SST)

Before running samples, inject the Working Standard 5 times.[1]

-

Precision (RSD):

for Retention Time; -

Tailing Factor (T):

(Amides can tail due to silanol interactions; low pH helps minimize this).[1] -

Theoretical Plates (N):

(for a 150mm column).[1] -

Resolution (

):

Method Validation Workflow

To ensure scientific integrity, the method follows a logical validation flow.

Caption: Step-by-step validation logic ensuring regulatory compliance (ICH Q2).

Troubleshooting & Expert Insights

Peak Tailing[1]

-

Observation: The HEB peak shows a "shark fin" shape or tailing > 1.5.[1]

-

Root Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica surface.[1]

-

Solution: Ensure the mobile phase pH is acidic (2.5–3.0).[1] If tailing persists, add 5-10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker, or switch to a "Base Deactivated" (BDS) column.[1]

Retention Time Drift

-

Observation: RT of HEB decreases over sequential runs.

-

Root Cause: "Phase Collapse" or insufficient equilibration.[1]

-

Solution: If using a standard C18 with <5% organic, the chains may collapse. Switch to a "Polar-Embedded" group column (e.g., Amide-C18 or Aq-C18) which stays wetted in 100% aqueous buffer.[1]

Ghost Peaks

-

Observation: Peaks appearing in the gradient wash step (15-18 min) in blank injections.

-

Root Cause: Impurities in the water or buffer accumulating on the column during equilibration and eluting when %B increases.[1]

-

Solution: Use high-purity HPLC grade salts. Install a "Ghost Trap" column between the pump and the injector.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94109, N,N-bis(2-hydroxyethyl)benzamide (Related Structure/Properties). Retrieved from [Link][1]

-

U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods.[1][6] Center for Drug Evaluation and Research (CDER).[1] Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (Classic Reference for Gradient Optimization). Wiley-Interscience.[1]

Sources

- 1. N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | CID 94109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Hydroxyethyl)benzamide | 18838-10-3 [amp.chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Buy N,N-Bis(2-hydroxyethyl)benzamide (EVT-8932289) | 58566-44-2 [evitachem.com]

- 6. researchgate.net [researchgate.net]

Application Note: N-(2-Hydroxyethyl)benzamide as a Complexing Agent in Solutions

This Application Note is structured to provide a comprehensive technical guide on using N-(2-Hydroxyethyl)benzamide (HEB) as a complexing agent.[1][2] It addresses its dual utility: as a hydrotropic agent for solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs) and as a ligand for transition metal coordination.[1][2]

Executive Summary

N-(2-Hydroxyethyl)benzamide (HEB) (CAS: 16405-21-3) is an amphiphilic benzamide derivative featuring a lipophilic aromatic ring and a hydrophilic hydroxyethyl tail.[1][2] This unique structural duality allows it to function as a hydrotrope , significantly enhancing the aqueous solubility of poorly water-soluble drugs (BCS Class II/IV) via non-covalent complexation.[2] Additionally, the presence of amide and hydroxyl functionalities renders it a bidentate ligand capable of forming stable coordination complexes with transition metals (e.g., Cu(II), Ni(II)), useful in catalysis and extraction processes.[2]

This guide provides validated protocols for synthesizing HEB, establishing its hydrotropic efficiency, and generating metal-organic complexes.[1][2]

Physicochemical Profile & Mechanism

Before initiating protocols, researchers must understand the critical properties driving HEB's complexation behavior.[2]

Key Properties

| Property | Value | Relevance |

| Molecular Formula | C₉H₁₁NO₂ | Low molecular weight favors high molar ratios in solution.[1][2] |

| Molecular Weight | 165.19 g/mol | Facilitates precise stoichiometric calculations.[1][2] |

| Melting Point | 58–60 °C | Low melting point allows for solvent-free melt synthesis.[1] |

| Solubility | Soluble in Ethanol, DMSO, Hot Water | Versatile for various solvent systems.[2] |

| pKa | ~14 (Amide N-H) | Neutral at physiological pH; stable in non-basic conditions.[1][2] |

Mechanism of Action

HEB functions through two distinct mechanisms depending on the target solute:

-

Hydrotropic Solubilization (Organic Targets):

-

Metal Chelation (Inorganic Targets):

Mechanistic Pathway Diagram

Caption: Dual-pathway mechanism showing hydrotropic solubilization of organics and chelation of metal ions.[1][2]

Experimental Protocols

Protocol A: Synthesis of N-(2-Hydroxyethyl)benzamide (High Purity)

Objective: Synthesize HEB free of residual amines for use in sensitive solubility studies.

Reagents:

Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl benzoate (13.6 g, 100 mmol) in 50 mL anhydrous methanol.

-

Addition: Add Ethanolamine (7.32 g, 120 mmol) and Sodium methoxide (0.27 g, 5 mmol).

-

Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor via TLC (Ethyl acetate/Hexane 1:1) until the ester spot disappears.[1][2]

-

Concentration: Remove methanol under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the oily residue in a minimum amount of hot ethyl acetate. Cool slowly to 4 °C. White crystals of HEB will precipitate.[1][2]

-

Filtration: Filter and wash with cold hexane to remove unreacted amine.[1][2]

-

Drying: Vacuum dry at 40 °C for 4 hours. Expected Yield: >85%.

Protocol B: Hydrotropic Solubilization of Poorly Soluble Drugs

Objective: Determine the solubilizing power of HEB toward a model BCS Class II drug (e.g., Ibuprofen or Carbamazepine).[2]

Reagents:

Step-by-Step Procedure:

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous HEB solutions with concentrations ranging from 0 M to 2.0 M (e.g., 0, 0.5, 1.0, 1.5, 2.0 M).

-

Saturation: Add an excess amount of the Model Drug to 10 mL of each HEB solution in sealed glass vials.

-

Equilibration: Shake the vials in a thermostatic shaker at 25 ± 0.5 °C for 24 hours.

-

Separation: Centrifuge the samples at 4000 rpm for 10 minutes to settle undissolved drug.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter.

-

Quantification: Dilute the filtrate appropriately and analyze via UV-Vis Spectrophotometry or HPLC.

Data Analysis: Plot Solubility (M) vs. HEB Concentration (M) . A linear increase indicates hydrotropic complexation.[1][2]

-

Validation Check: The interference of HEB in UV detection must be ruled out by running a scan of pure HEB solution at the detection wavelength.[2]

Protocol C: Synthesis of Copper(II)-HEB Coordination Complex

Objective: Isolate a metal-HEB complex to demonstrate ligand capability.

Reagents:

Procedure:

-

Dissolution: Dissolve 330 mg of HEB in 10 mL of warm ethanol (Solution A).

-

Metal Solution: Dissolve 200 mg of Cu(OAc)₂·H₂O in 10 mL of warm ethanol (Solution B).

-

Complexation: Slowly add Solution B to Solution A under continuous stirring. The solution will turn deep blue/green, indicating complex formation.[2]

-

Reflux: Reflux for 2 hours to ensure thermodynamic stability.

-

Precipitation: Concentrate the solution to half volume and allow it to stand at room temperature. If no precipitate forms, add diethyl ether dropwise to induce crystallization.[1][2]

-

Characterization: Filter the blue crystals. Analyze via IR spectroscopy (look for shifts in the Amide I band, typically shifting from ~1640 cm⁻¹ to lower frequencies upon O-coordination).[1][2]

Expected Results & Troubleshooting

Solubility Enhancement Data (Simulated Example)

| HEB Conc. (M) | Ibuprofen Solubility (mg/mL) | Fold Increase |

| 0.0 (Water) | 0.021 | 1.0x |

| 0.5 | 1.45 | ~69x |

| 1.0 | 4.80 | ~228x |

| 2.0 | 12.50 | ~595x |

Interpretation: The exponential-like increase suggests a cooperative hydrotropic mechanism where HEB clusters effectively solvate the drug molecules.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oily Product (Protocol A) | Incomplete drying or residual solvent.[1][2] | Recrystallize from Ethyl Acetate/Hexane; ensure vacuum drying is sufficient.[1][2] |

| High UV Background (Protocol B) | HEB absorbs at low wavelengths (<230 nm).[1][2] | Shift detection wavelength to >250 nm or use HPLC to separate HEB from the drug.[1][2] |

| No Precipitate (Protocol C) | Complex is highly soluble in ethanol.[1][2] | Use "vapor diffusion" method: place the ethanol solution in a small vial inside a larger jar containing diethyl ether.[2] |

Workflow Visualization

Caption: Integrated workflow from ligand synthesis to solubility application.[1][2]

References

-

PubChem. N-(2-Hydroxyethyl)benzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]